(E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an aldehyde group, a phenyl ring, and a tetrahydrobenzothieno pyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Synthesis of 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazine : This involves the cyclization of appropriate precursors under controlled conditions.
- Coupling Reaction : The final step is the coupling of (E)-2-Methyl-3-phenyl-2-propenal with the synthesized hydrazine derivative under acidic or basic conditions to form the desired hydrazone.
Formation of (E)-2-Methyl-3-phenyl-2-propenal: This can be achieved through the aldol condensation of acetophenone with formaldehyde, followed by dehydration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone can undergo various chemical reactions, including:
- Oxidation : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
- Oxidation : Potassium permanganate in an acidic medium.
- Reduction : Sodium borohydride in methanol.
- Substitution : Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
- Oxidation : (E)-2-Methyl-3-phenyl-2-propenoic acid.
- Reduction : (E)-2-Methyl-3-phenyl-2-propenol.
- Substitution : Nitro-substituted derivatives of the phenyl ring.
Scientific Research Applications
(E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
- Medicine : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry : Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Methyl-3-phenyl-2-propenal hydrazone : A simpler hydrazone derivative without the tetrahydrobenzothieno pyrimidine moiety.
- 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone : Lacks the (E)-2-Methyl-3-phenyl-2-propenal component.
Uniqueness
The uniqueness of (E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C25H30N4S |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yl)-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H30N4S/c1-5-25(3,4)19-11-12-21-20(14-19)22-23(26-16-27-24(22)30-21)29-28-15-17(2)13-18-9-7-6-8-10-18/h6-10,13,15-16,19H,5,11-12,14H2,1-4H3,(H,26,27,29)/b17-13+,28-15- |
InChI Key |
VPSXTLJIGYFAFD-VQGKTYQOSA-N |
Isomeric SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\C(=C\C4=CC=CC=C4)\C |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC(=CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.